N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide
CAS No.:
Cat. No.: VC20048730
Molecular Formula: C15H19N3O3S
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19N3O3S |
|---|---|
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide |
| Standard InChI | InChI=1S/C15H19N3O3S/c1-9(2)7-13(19)16-15-17-14(18-22-15)10-5-6-11(20-3)12(8-10)21-4/h5-6,8-9H,7H2,1-4H3,(H,16,17,18,19) |
| Standard InChI Key | IILYNIUZQLZVOD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(=O)NC1=NC(=NS1)C2=CC(=C(C=C2)OC)OC |
Introduction
Chemical and Physical Properties
N-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide (Compound ID: E157-4292) is a synthetically derived small molecule with the following key characteristics :
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 361.42 g/mol |
| (Partition) | 2.6237 |
| (Distribution) | 2.6215 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area | 72.444 Ų |
| SMILES Notation | CC(C)CC(Nc1nn2c(c3ccc(c(c3)OC)OC)nnc2s1)=O |
The compound’s moderate value indicates balanced lipophilicity, favorable for passive cellular uptake, while its polar surface area suggests potential solubility challenges in nonpolar solvents. The presence of methoxy groups on the phenyl ring enhances electron-donating effects, which may influence reactivity and binding interactions .
Structural Features and Computational Analysis
The compound’s structure integrates three distinct moieties:
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1,2,4-Thiadiazole Core: A five-membered ring containing two nitrogen atoms and one sulfur atom, contributing to aromatic stability and hydrogen-bonding capabilities.
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3,4-Dimethoxyphenyl Substituent: A methoxy-substituted benzene ring at position 3, providing steric bulk and electronic modulation.
-
3-Methylbutanamide Side Chain: A branched aliphatic amide at position 5, enhancing hydrophobicity and potential protein-binding interactions .
InChI Key: PADBEIKRNCVVHT-UHFFFAOYSA-N .
3D Conformer Analysis: Computational models predict a planar thiadiazole ring with the dimethoxyphenyl group oriented orthogonally to minimize steric strain. The butanamide side chain adopts a gauche conformation, optimizing intramolecular hydrogen bonds between the amide carbonyl and thiadiazole nitrogen .
Synthesis and Analogous Compounds
While no explicit synthesis route for N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide is documented in the provided sources, analogous thiadiazole derivatives suggest plausible pathways. For example, N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide (CAS: 898628-39-2) is synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives, followed by bromophenyl substitution . Applying similar methodology, the target compound could be synthesized by:
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